

Flemiphilippinin A: A Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Flemiphilippinin A	
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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Flemiphilippinin A** is a naturally occurring flavonoid, specifically a member of the isoflavanone class.[1] It has been isolated from plants of the Flemingia genus, such as Flemingia prostrata and Flemingia macrophylla.[1][2] Recent research has highlighted its potential as a potent anti-tumor agent, particularly in the context of lung cancer, making it a compound of significant interest for further investigation and drug development.[2][3] This document provides a comprehensive overview of its known physical and chemical properties, isolation methods, and its detailed mechanism of action in cancer cells.

Physical and Chemical Properties

Flemiphilippinin A is described as a yellow amorphous powder.[3] Its core chemical structure is based on a pyrano[3,2-g]chromen-6-one backbone. The fundamental physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of Flemiphilippinin A



Property	Value	Source
Molecular Formula	С30Н32О6	PubChem[1]
Molecular Weight	488.6 g/mol	PubChem[1]
IUPAC Name	7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one	PubChem[1]

| PubChem CID | 10074228 | PubChem[1] |

Spectroscopic Data

Detailed spectral data (NMR, IR, UV-Vis, Mass Spectrometry) for **Flemiphilippinin A** are identified through the analysis of its structure during isolation.[4] As a flavonoid, its UV-Vis spectrum is expected to show characteristic absorption bands related to its aromatic rings and conjugated systems.[5][6][7][8] Mass spectrometry is crucial for determining its molecular weight and fragmentation pattern, while NMR (¹H and ¹³C) is essential for elucidating the precise arrangement of atoms and stereochemistry.[4]

Isolation and Purification

Flemiphilippinin A is extracted from the roots of plants like Flemingia macrophylla and Flemingia philippinensis.[3][4] The general methodology involves solvent extraction followed by multi-step column chromatography.

General Experimental Protocol

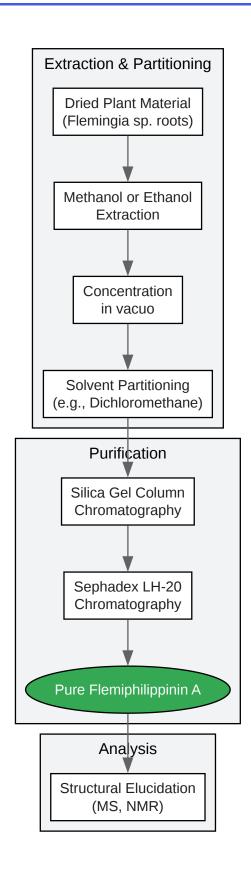
- Extraction: The dried and powdered plant material (e.g., roots) is repeatedly extracted with a polar solvent, typically methanol or 75% ethanol, at room temperature.[3][4] The resulting extract is then concentrated under reduced pressure.[9]
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to
 separate compounds based on their solubility.[3]



- Chromatographic Purification: The fraction containing Flemiphilippinin A (e.g., the dichloromethane fraction) is subjected to a series of column chromatography (CC) steps for purification.[3] Common stationary phases include silica gel, ODS silica gel, and Sephadex LH-20.[4][10] A gradient elution system, for instance, cyclohexane-ethyl acetate, is often employed to separate the individual compounds.[3]
- Structure Elucidation: The final purified compound's structure is identified and confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).[4]

Visualization of Experimental Workflow





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General workflow for the isolation and purification of **Flemiphilippinin A**.



Biological Activity and Mechanism of Action

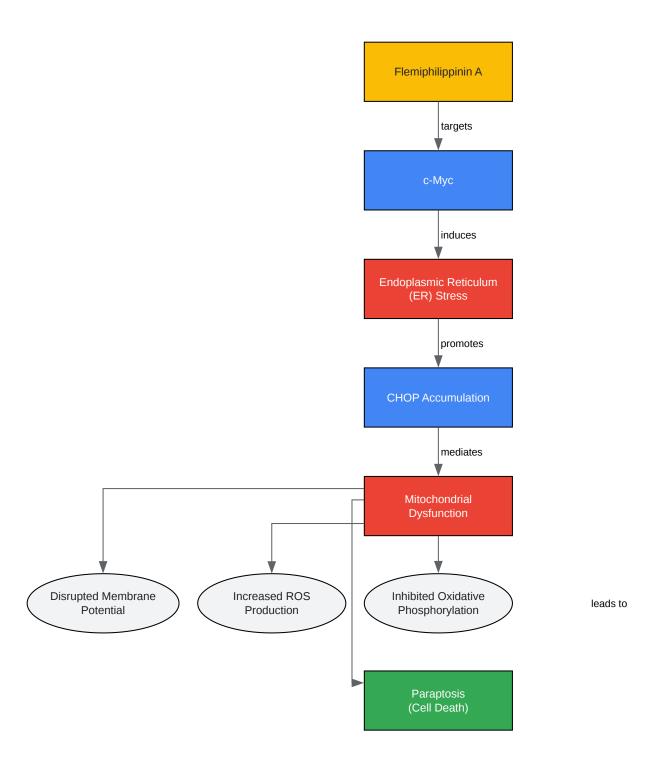
Flemiphilippinin A exhibits significant anti-tumor activity, particularly against lung cancer cells. [2] Its primary mechanism of action involves the induction of paraptosis, a form of regulated cell death distinct from apoptosis.[2] This process is initiated by targeting the c-Myc oncogene, leading to a cascade of events centered on endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[2]

Signaling Pathway of Flemiphilippinin A-Induced Paraptosis

Flemiphilippinin A directly targets the c-Myc protein, triggering excessive ER stress.[2] This heightened stress leads to the accumulation of the pro-apoptotic protein CHOP (C/EBP Homologous Protein). CHOP then translocates to the mitochondria, where it mediates dysfunction.[2] The key mitochondrial effects include the disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the inhibition of oxidative phosphorylation.[2] This culmination of cellular stress and organelle damage results in paraptosis, characterized by extensive cytoplasmic vacuolization and swelling of the ER and mitochondria.[2] Notably, this pathway can also enhance the sensitivity of drug-resistant lung cancer cells to conventional therapies like gefitinib.[2]

Visualization of Signaling Pathway





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Signaling pathway of Flemiphilippinin A-induced paraptosis in lung cancer cells.



Key Experimental Methodologies

The biological effects of **Flemiphilippinin A** have been investigated using a range of standard and advanced cell and molecular biology techniques.[2]

In Vitro Assays

- MTT Assay: Used to assess cell viability and the cytotoxic effects of Flemiphilippinin A on cancer cell lines.[2]
- Plate Cloning & EdU Proliferation Assays: Employed to evaluate the impact of the compound on the long-term proliferative capacity of cells.[2]
- Western Blotting: Utilized to detect and quantify the expression levels of key proteins in the signaling pathway, such as c-Myc and CHOP.[2][3]
- JC-1 Staining: A method to measure mitochondrial membrane potential, allowing for the assessment of mitochondrial health and dysfunction.[2]
- ROS Detection: Assays using fluorescent probes to quantify the levels of reactive oxygen species within cells.[2]
- Seahorse Energy Metabolism Analysis: Performed to measure mitochondrial respiration and oxidative phosphorylation, providing insights into the bioenergetic effects of the compound.
 [2]
- Cellular Thermal Shift Assay (CETSA) & Molecular Docking: Computational and experimental techniques used to confirm the direct binding interaction between Flemiphilippinin A and its target protein, c-Myc.[2][3]
- Immunofluorescence: Used to visualize the subcellular localization of proteins like CHOP, confirming its accumulation in mitochondria.

In Vivo Models

Mouse Xenograft Model: Human lung cancer cells are implanted in mice to form tumors.
 These models are used to evaluate the anti-tumor efficacy and systemic toxicity of
 Flemiphilippinin A in a living organism.[2]



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- To cite this document: BenchChem. [Flemiphilippinin A: A Technical Guide on its Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631160#physical-and-chemical-properties-of-flemiphilippinin-a]

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